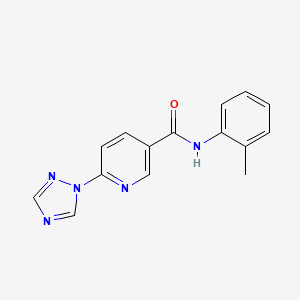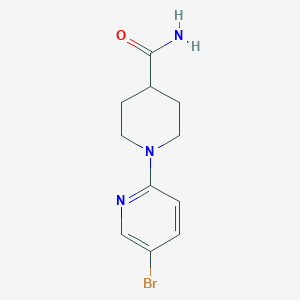![molecular formula C17H22N2O4 B2802867 N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide CAS No. 1396879-12-1](/img/structure/B2802867.png)
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide” is a complex organic compound . It contains 46 atoms in total, including 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
This compound has a complex molecular structure that includes a four-membered ring and two six-membered rings . It also contains a secondary amide (aliphatic), two aliphatic ethers, and a sulfonamide .Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Acetamide, Formamide, and Their Derivatives : A review by Kennedy (2001) provides a comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F). These chemicals continue to hold commercial significance, and recent years have seen substantial additions to our knowledge about their biological effects in humans. This review covers both individual and comparative studies on these compounds, highlighting variations in biological responses and the expansion of data on environmental toxicology over the last 14 years (Kennedy, 2001).
Environmental Impact and Degradation
Degradation of Acetaminophen by Advanced Oxidation Process : Qutob et al. (2022) discuss the treatment of acetaminophen (ACT) in water using advanced oxidation processes (AOPs). This study summarizes the state-of-the-art on ACT by-products, their biotoxicity, and degradation pathways, along with computational predictions of ACT's reactivity. The research addresses the environmental presence and impact of ACT and its by-products, emphasizing the need for efficient degradation techniques to mitigate ecological threats (Qutob et al., 2022).
Antioxidant Properties and Mechanisms
Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) review the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), focusing on their in vitro antioxidant activity. The review elaborates on how modifications to the aromatic ring and carboxylic function influence HCAs' antioxidant activities. It emphasizes the importance of structural optimization for developing effective antioxidant agents, potentially applicable in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Toxicity and Environmental Hazards
Toxicity of Paracetamol and Related Fatalities : Tittarelli et al. (2017) delve into the hepatotoxicity of paracetamol, highlighting its status as the leading cause of acute liver failure in the US and Europe. The review calls for continuous education and research efforts to better understand and mitigate the risks associated with paracetamol toxicity, emphasizing its significant impact on public health (Tittarelli et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-14-6-4-13(5-7-14)15(21)19-8-17(9-19)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDRQJRXGKWNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)






![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

